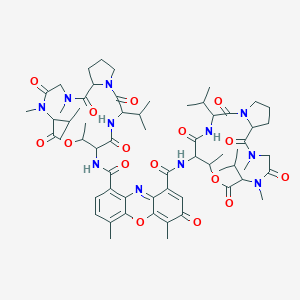
N-acetylmuramic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
®-2-Acetamido-3-O-(1-carboxyethyl)-2-deoxy-D-glucose is a derivative of glucose, specifically a modified amino sugar. This compound is notable for its structural complexity and its presence in various biological systems. It is an important building block in the synthesis of more complex molecules and has significant applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Acetamido-3-O-(1-carboxyethyl)-2-deoxy-D-glucose typically involves multiple steps, starting from readily available glucose derivatives. One common method involves the protection of hydroxyl groups, followed by selective functionalization at specific positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of chiral auxiliaries and catalysts to enhance the efficiency and selectivity of the reactions. The process is designed to be cost-effective and scalable, ensuring a consistent supply of high-purity ®-2-Acetamido-3-O-(1-carboxyethyl)-2-deoxy-D-glucose .
化学反応の分析
Types of Reactions
®-2-Acetamido-3-O-(1-carboxyethyl)-2-deoxy-D-glucose can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of ®-2-Acetamido-3-O-(1-carboxyethyl)-2-deoxy-D-glucose .
科学的研究の応用
®-2-Acetamido-3-O-(1-carboxyethyl)-2-deoxy-D-glucose has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a chiral auxiliary in stereoselective reactions.
Biology: The compound is studied for its role in cellular processes and its interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its use in drug development and as a diagnostic tool.
Industry: It is used in the production of various biochemicals and as a precursor for other valuable compounds
作用機序
The mechanism of action of ®-2-Acetamido-3-O-(1-carboxyethyl)-2-deoxy-D-glucose involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor for enzymes involved in carbohydrate metabolism. The compound’s structure allows it to bind to active sites of enzymes, influencing their activity and modulating biochemical pathways .
類似化合物との比較
Similar Compounds
N-acetyl-D-muramic acid: A related compound with similar structural features but different functional groups.
2-amino-2-deoxy-D-glucopyranose: Another amino sugar with distinct chemical properties.
D-glucosamine: A simpler derivative of glucose with an amino group.
Uniqueness
®-2-Acetamido-3-O-(1-carboxyethyl)-2-deoxy-D-glucose is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its relevance in various scientific fields highlight its importance .
特性
CAS番号 |
1856-93-5 |
|---|---|
分子式 |
C11H19NO8 |
分子量 |
293.27 g/mol |
IUPAC名 |
(2R)-2-[(3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid |
InChI |
InChI=1S/C11H19NO8/c1-4(10(16)17)19-9-7(12-5(2)14)11(18)20-6(3-13)8(9)15/h4,6-9,11,13,15,18H,3H2,1-2H3,(H,12,14)(H,16,17)/t4-,6-,7-,8-,9-,11?/m1/s1 |
InChIキー |
MNLRQHMNZILYPY-MKFCKLDKSA-N |
SMILES |
CC(C(=O)O)OC(C(C=O)NC(=O)C)C(C(CO)O)O |
異性体SMILES |
C[C@H](C(=O)O)O[C@H]1[C@@H]([C@H](OC([C@@H]1NC(=O)C)O)CO)O |
正規SMILES |
CC(C(=O)O)OC1C(C(OC(C1O)CO)O)NC(=O)C |
| 10597-89-4 | |
同義語 |
2-acetamido-3-O-((S)-1-carboxyethyl)-2-deoxy-D-glucose 2-acetamido-4-O-(1-carboxyethyl)-2-deoxyglucose 2-acetamido-4-O-(1-carboxyethyl)-2-deoxyglucose, (beta-D)-isomer 4-O-NAcMur acetylmuramic acid N-acetylisomuramic acid N-acetylmuramic acid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


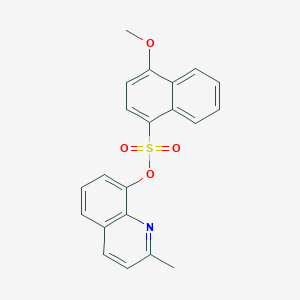
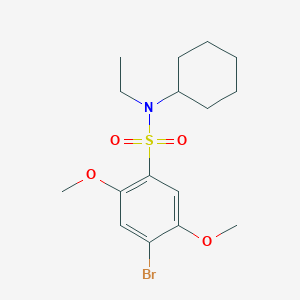
![2-methoxy-3,4,5-tris(3-methylbut-2-enyl)-6-[(6E)-2,7,11-trimethyl-5,6,8-tris(3-methylbut-2-enyl)dodeca-2,6,10-trien-5-yl]phenol](/img/structure/B238994.png)

![1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene](/img/structure/B239001.png)

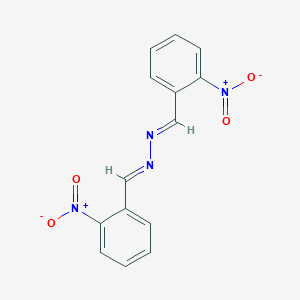
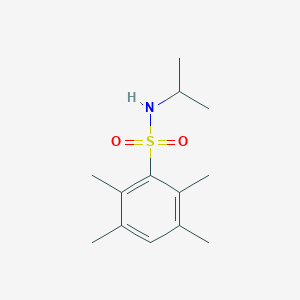
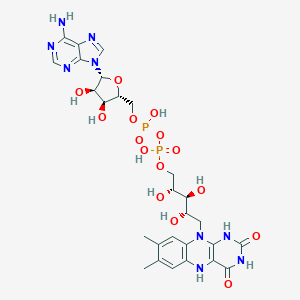
![1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B239043.png)

![2-Fluoro-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B239054.png)
![4-{[(4-Bromo-3-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B239062.png)
